5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Introduction to 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Chemical Identity and Structural Features

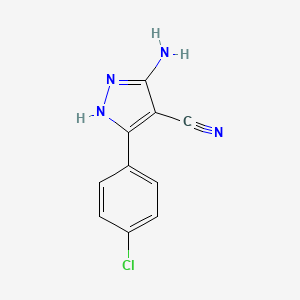

The compound’s structural identity is defined by its pyrazole backbone, which consists of two adjacent nitrogen atoms at positions 1 and 2. Substitutions include:

- A 4-chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.

- An amino group (-NH₂) at position 5, enabling hydrogen bonding and nucleophilic reactivity.

- A carbonitrile group (-C≡N) at position 4, enhancing polarity and serving as a synthetic handle for further derivatization.

Key physicochemical properties :

| Property | Value | Source |

|---|---|---|

| Molecular weight | 218.64 g/mol | |

| Melting point | 216°C | |

| Density | 1.48 g/cm³ | |

| Boiling point | 554.7°C (predicted) | |

| LogP (XLogP3) | 3.3 |

Spectral characteristics :

- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch).

- NMR : Distinct signals for aromatic protons (δ 7.2–7.8 ppm), amino protons (δ 5.5–6.0 ppm), and pyrazole ring protons (δ 8.1–8.5 ppm).

The compound exhibits tautomerism , with the amino group at position 5 participating in prototropic shifts, influencing its reactivity.

Historical Development in Heterocyclic Chemistry

Pyrazoles were first synthesized by Ludwig Knorr in 1883 via cyclocondensation of acetylene and diazomethane. The specific derivative this compound emerged as part of efforts to optimize pyrazole-based pharmacophores in the late 20th century. Key milestones include:

- Early synthesis : Classical methods involved Michael-type additions of arylhydrazines to α,β-unsaturated nitriles, often requiring harsh conditions and yielding mixtures.

- Modern advancements :

- Green chemistry : Deep eutectic solvents (e.g., glucose-urea mixtures) improved yields to 91% at ambient temperatures.

- Mechanochemical synthesis : Ball-milling techniques reduced reaction times to <30 minutes while enhancing regioselectivity.

- Catalytic innovations : Silica-coated Fe₃O₄ nanoparticles enabled magnetically separable, reusable catalysts for eco-friendly production.

These developments reflect a shift toward sustainable methodologies while maintaining high purity (>97%).

Significance in Pharmaceutical and Materials Research

Pharmaceutical Applications

- Anticancer agents : Serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors like Zanubrutinib, which targets B-cell malignancies.

- Anti-inflammatory scaffolds : Structural analogs inhibit cyclooxygenase-2 (COX-2), akin to Celecoxib, but with improved selectivity.

- Antiviral intermediates : Modifications at the carbonitrile position yield compounds with low-dose influenza inhibition.

Materials Science

- Conductive polymers : The electron-deficient pyrazole core facilitates charge transport in polyaniline derivatives.

- Photovoltaic materials : Pyrazole-carbonitrile hybrids enhance light absorption in organic solar cells (PCE > 8%).

Agrochemical Relevance

Properties

IUPAC Name |

3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFJNGUSRCQFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NN2)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379820 | |

| Record name | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42754-62-1 | |

| Record name | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42754-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a three-component reaction between:

- A 4-chlorobenzaldehyde derivative,

- Malononitrile,

- Hydrazine hydrate or substituted hydrazines.

This reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring bearing an amino group at position 5 and a cyano group at position 4.

Deep Eutectic Solvent (DES)-Promoted Synthesis

A green chemistry approach utilizes a deep eutectic solvent composed of glucose and urea (molar ratio 1:5) as the reaction medium. The procedure is as follows:

- Mix 1 mmol of 4-chlorobenzaldehyde, 1 mmol of malononitrile, and 1 mmol of hydrazine hydrate in 1 g of the glucose:urea DES.

- Stir the mixture at ambient temperature for approximately 0.5 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, add water to precipitate the product.

- Filter and wash the precipitate with ethanol-water mixtures.

- No chromatographic purification is required.

Yield: Approximately 91% under these conditions.

This method is advantageous due to mild conditions, environmental friendliness, and high yield without the need for organic solvents or extensive purification.

Mechanochemical Synthesis Using Nanocatalysts

An innovative, environmentally friendly method involves mechanochemical synthesis catalyzed by tannic acid-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid):

- React azo-linked aldehydes (including 4-chlorophenyl derivatives), malononitrile, and phenylhydrazine or p-tolylhydrazine in the presence of 0.1 g of Fe3O4@SiO2@Tannic acid catalyst.

- The reaction is performed at room temperature under mechanochemical conditions (grinding).

- This method offers a green, solvent-free alternative with efficient catalyst recovery and reuse.

The catalyst preparation involves coating Fe3O4 nanoparticles with silica, functionalizing with 3-chloropropyltrimethoxysilane, and then grafting tannic acid to provide catalytic sites.

This approach allows for the synthesis of novel 5-amino-pyrazole-4-carbonitrile derivatives with high selectivity and yield.

Cyclocondensation of α,β-Unsaturated Nitriles with Hydrazine

Another classical method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles or α,α-dicyanoketene derivatives:

- The reaction is typically carried out in ethanol or methanol.

- Temperature ranges from room temperature to reflux (approximately 80°C).

- The reaction proceeds via nucleophilic attack of hydrazine on the nitrile, followed by ring closure to form the pyrazole core.

- Purification is achieved by recrystallization or chromatography.

This method is widely used in industrial settings and can be optimized by employing biocatalysts such as guar gum to improve yields and reduce byproducts.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Green Chemistry Focus: The use of deep eutectic solvents and nanocatalysts aligns with sustainable chemistry principles, reducing hazardous waste and energy consumption.

Catalyst Efficiency: Fe3O4@SiO2@Tannic acid nanoparticles provide a high surface area and multiple active sites, enhancing reaction rates and selectivity in mechanochemical synthesis.

Reaction Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/n-hexane mixtures is effective for monitoring reaction progress in DES-mediated synthesis.

Purification: The DES method allows product isolation by simple filtration and washing, avoiding chromatographic steps, which is beneficial for scale-up.

Yield Optimization: Reaction times and catalyst loading are critical parameters; for example, increasing catalyst amount in mechanochemical synthesis improves yield but must be balanced against cost and recovery.

Industrial Relevance: Cyclocondensation methods remain the backbone for large-scale synthesis due to their robustness and adaptability to continuous flow processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of new materials with unique electronic properties.

Biology and Medicine: In medicinal chemistry, 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound finds applications in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-4-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 1, 3, and 3. Below is a systematic comparison:

Substituent Variations at Position 3

Halogenated Aryl Groups

- 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: The 4-chlorophenyl group enhances lipophilicity, influencing bioavailability. Its biological activity is understudied in the provided evidence.

- 5-Amino-3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (4d): Exhibits a lower melting point (167–168°C) compared to the 4-chloro analog, likely due to reduced crystallinity from ortho-substitution .

- 5-Amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-70-2): Similarity score of 0.86 to the parent compound; fluorine’s electronegativity may alter electronic properties .

Hydroxy and Methoxy Substituted Aryl Groups

- 5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (Compound A): Demonstrates potent anticancer activity (50% inhibition at 0.25 µM against A-549 lung carcinoma), attributed to hydrogen bonding via the hydroxyl group .

Substituent Variations at Position 1

- 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (4b): The electron-withdrawing nitro groups lower the melting point (data unspecified) and may improve reactivity in nucleophilic substitutions .

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-68-8): Molecular weight 218.64 g/mol; InChIKey VRKRSWGTAMOYEV-UHFFFAOYSA-N distinguishes it from the 4-chloro isomer .

- 5-Amino-1-(4-tolyl)-1H-pyrazole-4-carbonitrile (CAS 103646-82-8): Similarity score of 0.94; the methyl group enhances hydrophobicity .

Substituent Variations at Position 5

- 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile derivatives: E.g., Compound 20 (1-acetyl variant) has a high melting point (212–215°C) due to hydrogen bonding and crystallinity from the acetyl group .

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., NO2, CN): Increase reactivity but may reduce thermal stability (e.g., nitro derivatives in ).

- Electron-Donating Groups (e.g., OCH3, NH2) : Improve solubility and hydrogen-bonding capacity, critical for biological interactions .

- Halogen Substituents : Chlorine and fluorine enhance lipophilicity and metabolic resistance, making them favorable in agrochemicals .

Biological Activity

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClN4. Its structure features a pyrazole ring substituted with an amino group and a 4-chlorophenyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study evaluated several pyrazole derivatives against various pathogens, reporting minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL for the most active compounds . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis was also highlighted.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it was shown to induce cell cycle arrest at the G2/M phase in cancer cell lines, with IC50 values ranging from 0.08 to 12.07 mM for different derivatives . The mechanism of action involves inhibition of tubulin polymerization and interaction with the colchicine binding site on tubulin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 (liver) | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| HeLa (cervical) | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

A comprehensive review on aminopyrazoles has identified several key findings regarding the biological activity of this compound:

- Antimicrobial Evaluation : A single-point resistance study highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer progression, confirming its role as a potential anticancer agent .

- Safety Profile : Toxicity assessments indicated that while exhibiting significant biological activity, the compound showed minimal toxicity towards normal human fibroblasts, emphasizing its therapeutic potential without compromising safety .

Q & A

Q. How can the synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile be optimized for higher yields?

Methodological Answer:

- Catalyst Selection : Use guar gum as a biocatalyst to improve reaction efficiency and reduce side products. For example, pyrazole derivatives synthesized with guar gum achieved yields >80% under mild conditions .

- Intermediate Control : Optimize the generation of intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride (via cyclization and oxidation) to ensure purity before introducing the 4-chlorophenyl group .

- Solvent Systems : Employ polar aprotic solvents (e.g., DMF or DCM) to stabilize reactive intermediates, as demonstrated in triazole-pyrazole hybrid syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of functional groups (e.g., NH₂ at ~3237 cm⁻¹, CN at ~2296 cm⁻¹) and aromatic C=C bonds (~1616 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.11–7.59 ppm for 4-chlorophenyl) and pyrazole ring protons (δ 8.55 ppm) using DMSO-d₆ or CDCl₃ as solvents .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., mean C–C bond length = 0.003 Å, R factor = 0.033) for structural validation .

Q. How to resolve discrepancies in reported melting points for derivatives of this compound?

Methodological Answer:

- Purification Methods : Recrystallize using mixed solvents (e.g., ethanol/water) to eliminate impurities. For example, a derivative with a literature m.p. of 229–230°C was corrected to 228–229°C after recrystallization .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to verify phase transitions and polymorphic forms .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the pyrazole ring formation in this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to identify intermediates. For example, triazenylpyrazole precursors exhibit regioselective cyclization at 50°C due to steric and electronic effects of the 4-chlorophenyl group .

- Computational Modeling : Use DFT calculations to compare activation energies of possible cyclization pathways, as demonstrated for similar pyrazole-carbonitrile systems .

Q. How does the 4-chlorophenyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Pharmacophore Mapping : Replace the 4-chlorophenyl group with other substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl) and compare bioactivity. Studies show that electron-withdrawing groups enhance binding to targets like carbonic anhydrases .

- Crystallographic Analysis : Correlate substituent orientation (e.g., dihedral angles between pyrazole and phenyl rings) with activity using single-crystal X-ray data .

Q. What strategies stabilize the compound under varying pH and temperature conditions?

Methodological Answer:

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Pyrazole-carbonitriles are prone to hydrolysis; adding antioxidants (e.g., BHT) can mitigate degradation .

- Solid-State Stability : Use powder X-ray diffraction (PXRD) to detect amorphous-to-crystalline transitions under stress conditions .

Q. How to address contradictory bioactivity data in published studies?

Methodological Answer:

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations for kinase inhibition studies). Discrepancies in IC₅₀ values often arise from variations in assay protocols .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed bioactivity differences .

Critical Analysis of Contradictions

- Synthetic Yields : reports >80% yields with guar gum, while notes lower yields (~65%) for multi-step syntheses. This discrepancy highlights the need for streamlined protocols (e.g., one-pot reactions).

- Biological Targets : Some studies prioritize carbonic anhydrase inhibition , while others focus on kinase modulation . Researchers must contextualize bioactivity data within specific assay systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.